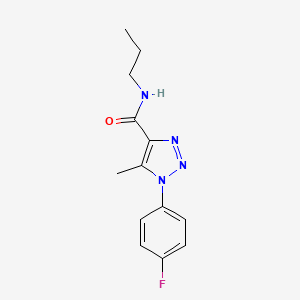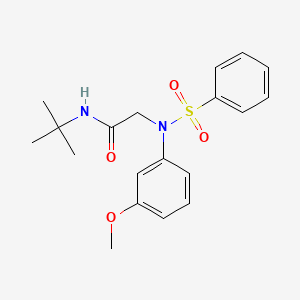
N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-tert-butyl-N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinamide, also known as NBMPR, is a compound that has been extensively studied for its role as a potent inhibitor of nucleoside transporters. This molecule was first synthesized in the early 1980s and has since been used in a variety of scientific research applications.
Mechanism of Action
N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of nucleoside transporters by binding to the transporter binding site. This prevents the uptake of nucleosides into cells, leading to a decrease in DNA synthesis and cell proliferation. The mechanism of action of N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been well-studied and has been shown to be specific to nucleoside transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide have been studied extensively. In cancer cells, N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate cytokine production and T cell activation. In addition, N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used to study the role of nucleoside transporters in the uptake of antiviral drugs and nucleoside analogs.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency as an inhibitor of nucleoside transporters. This allows for the specific inhibition of nucleoside uptake, which is essential for studying the role of nucleoside transporters in cellular processes. However, one of the limitations of using N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the concentration of N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide used is not toxic to cells.
Future Directions
There are several future directions for research involving N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more potent and selective inhibitors of nucleoside transporters. This would allow for more specific inhibition of nucleoside uptake and could lead to the development of new therapies for cancer and other diseases. Another area of research is the study of the role of nucleoside transporters in the uptake of nucleoside analogs used in antiviral therapy. Understanding the mechanism of action of nucleoside analogs and their interaction with nucleoside transporters could lead to the development of more effective antiviral therapies.
Scientific Research Applications
N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research to study the role of nucleoside transporters in various physiological processes. Nucleoside transporters are responsible for the uptake of nucleosides into cells, which is essential for DNA synthesis and cell proliferation. N~1~-(tert-butyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of nucleoside transporters and has been used to study their function in cancer cells, immune cells, and other cell types.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(15-9-8-10-16(13-15)25-4)26(23,24)17-11-6-5-7-12-17/h5-13H,14H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRBCVKQKCZYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365013 | |
| Record name | 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
CAS RN |
4352-43-6 | |
| Record name | 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B4759418.png)
![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)

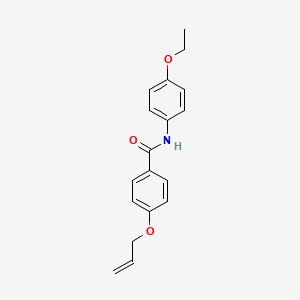
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4759450.png)
![methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B4759463.png)
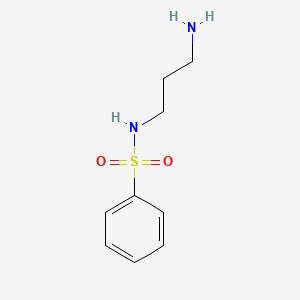
![N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B4759484.png)
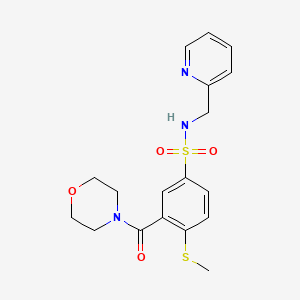
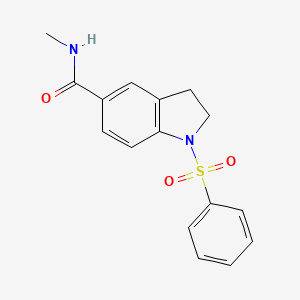
![2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4759505.png)
